N-cyclohexyl-3-methoxybenzamide
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Overview
Description
N-cyclohexyl-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzamide derivatives.
Reduction: Formation of N-cyclohexyl-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair processes. By inhibiting this enzyme, this compound can affect cellular responses to DNA damage and potentially exhibit anti-cancer properties .
Comparison with Similar Compounds
Comparison: N-cyclohexyl-3-methoxybenzamide is unique due to the presence of the methoxy group at the 3-position of the benzene ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-cyclohexyl-3-methoxybenzamide |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
LNIIHPOXLIONRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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